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Compound of Interest

Compound Name: 6-Iodo-1H-indol-4-amine

Cat. No.: B1343685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of selected

amino- and cyano-substituted indole derivatives. Due to the limited availability of public

crystallographic data for 6-Iodo-1H-indol-4-amine derivatives, this guide utilizes publicly

available data for 5-aminoindole and 4-cyanoindole as comparative alternatives. This

information is valuable for understanding structure-activity relationships and for guiding the

design of novel indole-based therapeutic agents.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-aminoindole and

provides a placeholder for future data on 6-Iodo-1H-indol-4-amine derivatives. This allows for

a direct comparison of their solid-state structures.
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Parameter 5-Aminoindole 4-Cyanoindole
6-Iodo-1H-indol-4-
amine Derivative

Chemical Formula C₈H₈N₂ C₉H₆N₂ -

Molecular Weight 132.16 g/mol 142.15 g/mol -

Crystal System Orthorhombic Orthorhombic -

Space Group P n a 2₁ P 2₁ 2₁ 2₁ -

Unit Cell Dimensions

a 8.4520 Å[1] - -

b 10.5415 Å[1] - -

c 7.3742 Å[1] - -

α 90°[1] 90° -

β 90°[1] 90° -

γ 90°[1] 90° -

Volume 657.2 Å³ - -

Z 4 - -

Density (calculated) 1.335 g/cm³ - -

Reference COD ID: 4517846[1] - -

Experimental Protocols
The following outlines a general methodology for the single-crystal X-ray diffraction analysis of

small organic molecules like indole derivatives.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction

analysis. A common method for growing crystals of organic compounds is slow evaporation

from a saturated solution.
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Solvent Selection: The compound is dissolved in a suitable solvent or a mixture of solvents

until saturation is achieved. The choice of solvent is critical and often determined empirically.

Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over

several days to weeks at a constant temperature. This slow process encourages the

formation of well-ordered single crystals.

2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer head and

placed in the X-ray beam of a diffractometer.

X-ray Source: A monochromatic X-ray beam, typically from a copper or molybdenum source,

is used.

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is

recorded by a detector. A full sphere of data is collected by rotating the crystal through

various angles.

3. Structure Solution and Refinement: The collected diffraction data is then processed to

determine the crystal structure.

Unit Cell Determination: The dimensions and symmetry of the unit cell are determined from

the positions of the diffraction spots.

Structure Solution: The initial positions of the atoms in the crystal lattice are determined

using direct methods or Patterson methods.

Structure Refinement: The atomic positions and other parameters are refined using least-

squares methods to obtain the best fit between the observed and calculated diffraction

patterns. The final structure is validated using various crystallographic metrics.

Potential Signaling Pathway: Serotonin 5-HT2A
Receptor
Indole derivatives are known to interact with various biological targets, including serotonin (5-

HT) receptors. The 4-aminoindole scaffold bears structural resemblance to serotonin,

suggesting a potential interaction with its receptors. The diagram below illustrates a simplified
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signaling cascade initiated by the activation of the 5-HT2A receptor, a Gq-protein coupled

receptor.
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Caption: Serotonin 5-HT2A receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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